2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole hydrochloride
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Overview
Description
2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole hydrochloride is a heterocyclic compound that contains an isoindole core structure
Mechanism of Action
Mode of Action
It’s known that propargylamine derivatives, which this compound is a part of, have been used against neurodegenerative disorders like parkinson’s and alzheimer’s diseases . They are known to inhibit monoamine oxidase (MAO), particularly MAO-B, which is responsible for neurodegenerative diseases .
Biochemical Pathways
The compound may affect various biochemical pathways. For instance, propargylamine derivatives are known to prevent apoptosis by reducing oxidative stress and thus stabilizing mitochondrial membranes .
Pharmacokinetics
It’s known that deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
Propargylamine derivatives are known to demonstrate neuro-restorative activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole hydrochloride typically involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate. This reaction leads to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones . The reaction conditions often include the use of solvents such as toluene and catalysts like copper or ruthenium to facilitate the process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted isoindole derivatives.
Scientific Research Applications
2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: This compound can be used in the study of biological pathways and interactions.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings
Comparison with Similar Compounds
Similar Compounds
1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones: These compounds share a similar core structure and have comparable chemical properties.
Propargylamines: These compounds also contain a propargyl group and exhibit similar reactivity and applications.
Uniqueness
2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole hydrochloride is unique due to its specific isoindole core structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in various fields.
Properties
IUPAC Name |
2-prop-2-ynyl-1,3-dihydroisoindole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N.ClH/c1-2-7-12-8-10-5-3-4-6-11(10)9-12;/h1,3-6H,7-9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNCPMIGZPQCGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CC2=CC=CC=C2C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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